methyl 5-benzyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-benzyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrrole moiety, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-benzyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzyl group and the pyrrole moiety. The final steps involve the formation of the tetrahydropyran ring and the esterification to form the carboxylate group. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and pyrrole .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Methyl 5-benzyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 5-benzyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, pyrrole-containing molecules, and tetrahydropyran-based compounds. Examples include:
Thiazole derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid.
Pyrrole-containing molecules: Compounds such as pyrrole-2-carboxylic acid and N-methylpyrrole.
Tetrahydropyran-based compounds: Molecules like tetrahydropyran-4-carboxylic acid and 4-hydroxytetrahydropyran.
Uniqueness
Methyl 5-benzyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is unique due to its combination of functional groups and structural features.
Biological Activity
Methyl 5-benzyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that exhibits significant potential in medicinal chemistry due to its diverse biological activities. The compound features a thiazole moiety, which is well-known for its involvement in various pharmacological effects, including anticancer, antimicrobial, and anticonvulsant properties. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H25N3O4S. The structural complexity arises from the incorporation of multiple functional groups, including:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Pyrrole Derivative : Contributes to the compound's reactivity and biological properties.
- Methyl Ester : Enhances solubility and bioavailability.
Structural Features Table
Feature | Description |
---|---|
Molecular Formula | C23H25N3O4S |
Thiazole Moiety | Contains sulfur and nitrogen |
Pyrrole Substitution | Enhances reactivity |
Methyl Ester Group | Increases solubility |
Anticancer Activity
Thiazole-containing compounds have been extensively studied for their anticancer properties. Research indicates that compounds with similar structural features to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Compound X : Exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, demonstrating potent anticancer activity attributed to the thiazole ring's presence .
Antimicrobial Activity
Compounds with thiazole moieties have also shown promising antimicrobial activity. Studies suggest that methyl 5-benzyl-2-{...} may interact with bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death. Further investigation is required to elucidate its specific mechanisms of action.
Anticonvulsant Activity
Research has highlighted the anticonvulsant potential of thiazole derivatives. For example, certain thiazole-integrated compounds have been shown to eliminate tonic extensor phases in animal models, suggesting that methyl 5-benzyl-2-{...} may also possess similar properties .
Study 1: Anticancer Screening
In a study conducted by Fayad et al. (2019), a library of compounds was screened for anticancer activity using multicellular spheroid models. The study identified several thiazole derivatives with significant anticancer effects, indicating that methyl 5-benzyl-2-{...} could be a candidate for further development .
Study 2: Structure Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications on the thiazole ring significantly influenced biological activity. For example, the presence of electron-donating groups at specific positions enhanced cytotoxicity against cancer cells .
Study 3: Interaction Studies
Interaction studies are crucial for understanding how methyl 5-benzyl-2-{...} interacts with biological macromolecules such as proteins and nucleic acids. These studies may include molecular docking simulations and binding affinity assays to elucidate its mechanism of action.
Properties
Molecular Formula |
C23H25N3O4S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[[2-(4-pyrrol-1-yloxan-4-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H25N3O4S/c1-29-21(28)20-18(15-17-7-3-2-4-8-17)31-22(25-20)24-19(27)16-23(9-13-30-14-10-23)26-11-5-6-12-26/h2-8,11-12H,9-10,13-16H2,1H3,(H,24,25,27) |
InChI Key |
KYYREMYPGSTOBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CC2(CCOCC2)N3C=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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